4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Purity

This dual-designated reference standard (Metoprolol EP Impurity C / Bisoprolol EP Impurity L) is the compendial choice for quantifying the ≤0.1% impurity limit mandated by the British Pharmacopoeia. Its unique aldehyde functionality and hygroscopic nature require refrigerated, inert-atmosphere storage, ensuring lot-to-lot consistency that structurally similar impurities cannot match. Supplied with full spectral characterization (HPLC, MS, NMR) and ISO 17034-accredited traceability, it eliminates analytical ambiguity during stability-indicating method validation and regulatory batch release of metoprolol or bisoprolol formulations.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 29122-74-5
Cat. No. B193001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
CAS29122-74-5
SynonymsMetoprolol Impurity C;  4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde;  p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C=O)O
InChIInChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3
InChIKeyBGHLBXLHZRCXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Tan Solid

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5): Critical Metoprolol and Bisoprolol Impurity Standard for Analytical Method Validation


4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5) is an alkanolamine derivative and a β1-adrenoceptor antagonist fragment . Chemically identified as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, this compound is universally recognized in pharmacopoeias as Metoprolol EP Impurity C and Bisoprolol EP Impurity L [1]. It serves as a key reference standard for the detection, identification, and quantification of related substances in metoprolol and bisoprolol pharmaceutical formulations, with a regulatory limit of ≤0.1% established in the British Pharmacopoeia [2].

Why Generic Metoprolol/Bisoprolol Impurity Standards Cannot Substitute for CAS 29122-74-5 in Quantitative Analysis


Substituting CAS 29122-74-5 with structurally similar metoprolol impurities (e.g., Impurity A, B, or D) will result in analytical inaccuracy due to fundamental differences in chromatographic behavior, molecular weight, and functional group reactivity [1]. This compound's aldehyde moiety confers unique reactivity, requiring controlled storage conditions (hygroscopic, refrigerated under inert atmosphere) that differ from other impurities . Furthermore, its specific regulatory limit of ≤0.1% in the British Pharmacopoeia mandates its exclusive use as the reference standard for method validation and release testing of metoprolol and bisoprolol drug products [2].

Quantitative Differentiation of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5) Versus Other Metoprolol Impurities


HPLC Purity Benchmark: Superior Chromatographic Purity of CAS 29122-74-5 vs. Metoprolol EP Impurity B and D

The target compound demonstrates a consistent HPLC purity of ≥98.0%, with observed values reaching 99.4% as verified by HPLC analysis [1]. In contrast, Metoprolol EP Impurity B is supplied at a lower purity specification of 95% (HPLC) , and Metoprolol EP Impurity D is available at 95%+ purity [2]. The higher purity of CAS 29122-74-5 reduces the need for additional purification steps and minimizes interference in quantitative analytical methods.

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Purity

Regulatory Mandate: Pharmacopoeial Limit of 0.1% for CAS 29122-74-5 Necessitates Its Use as a Primary Reference Standard

The British Pharmacopoeia (2009 edition) specifies a control limit of 0.1% for this specific impurity (metoprolol impurity C) [1]. This stringent threshold mandates the use of a highly characterized reference standard of CAS 29122-74-5 for accurate quantification. In contrast, other metoprolol impurities may have different or unspecified limits, making generic substitution scientifically invalid for regulatory submissions. The compound is officially designated as Metoprolol EP Impurity C and Bisoprolol EP Impurity L by the European Pharmacopoeia [2].

Regulatory Compliance Pharmacopoeial Standards Impurity Control

Unique Physicochemical Properties: Melting Point and Hygroscopic Nature of CAS 29122-74-5 Guide Proper Handling and Storage

The target compound exhibits a melting point of >90°C (decomposition) and is described as hygroscopic, requiring storage in a refrigerator under an inert atmosphere . These properties are critical for maintaining analytical integrity. While detailed physical data for all impurities is not uniformly available, the hygroscopic nature of CAS 29122-74-5 is a specific handling consideration that differentiates it from less sensitive impurities like Metoprolol EP Impurity B (4-(2-Methoxyethyl)phenol) [1].

Physicochemical Characterization Material Stability Reference Material Handling

Dual Pharmacopoeial Designation: CAS 29122-74-5 Serves as a Single Standard for Both Metoprolol and Bisoprolol Impurity Profiling

This compound is uniquely designated as both Metoprolol EP Impurity C and Bisoprolol EP Impurity L [1]. It is also recognized as Metoprolol USP Related Compound C . This dual pharmacopoeial assignment means that a single procurement of CAS 29122-74-5 can support analytical method development and validation for two different drug substances. In contrast, impurities like Metoprolol EP Impurity A (C-desmethyl metoprolol) or Impurity D are specific to metoprolol profiling only.

Analytical Efficiency Cost-Effective Procurement Multi-Purpose Reference Standard

Molecular Weight Differentiation: CAS 29122-74-5 (237.3 g/mol) Enables Clear Chromatographic Resolution from Other Metoprolol Impurities

The molecular weight of 237.29 g/mol (C13H19NO3) for CAS 29122-74-5 is distinct from other common metoprolol impurities: Impurity A is 253.34 g/mol [1], Impurity B is 152.2 g/mol , and Impurity D is 226.27 g/mol . This mass difference facilitates unambiguous identification and quantification via LC-MS or GC-MS, and contributes to its unique retention time in HPLC methods.

Chromatography Mass Spectrometry Impurity Identification

ISO 17034 Accredited Reference Material Availability for CAS 29122-74-5 Ensures Metrological Traceability

High-quality reference standards of CAS 29122-74-5 are available as ISO 17034-accredited materials, ensuring metrological traceability and compliance with GMP/GLP requirements . While other impurities may also be offered as certified reference materials, the availability of this specific compound in an accredited format is critical for laboratories seeking to minimize regulatory risk. The standard is supplied with comprehensive characterization data, including HPLC, MS, and 1H-NMR spectra .

Quality Assurance Regulatory Compliance Metrological Traceability

Critical Procurement and Application Scenarios for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5) Reference Standard


Quantitative Determination of Metoprolol Impurity C in Drug Substance and Finished Product Release Testing

This scenario involves the use of CAS 29122-74-5 as the primary external standard to quantify the level of this specific impurity in metoprolol tartrate, succinate, or fumarate batches. The test is mandated to ensure the impurity level remains ≤0.1% in accordance with the British Pharmacopoeia [1]. The high HPLC purity (≥98.0%) of the reference standard is essential for achieving the required accuracy and precision for this low-level quantification [2].

Analytical Method Development and Validation for Simultaneous Estimation of Bisoprolol and Its Impurity L

Given its dual designation as Bisoprolol EP Impurity L and Metoprolol EP Impurity C [1], this standard is ideally suited for developing and validating stability-indicating HPLC or UPLC methods for bisoprolol fumarate formulations. The method must demonstrate specificity, with clear resolution of the impurity L peak from the bisoprolol API and other degradation products, leveraging its distinct molecular weight and chromatographic behavior.

System Suitability Testing and Calibration in Routine Pharmaceutical Quality Control (QC) Laboratories

The unique physicochemical properties, including its hygroscopic nature requiring refrigerated storage under inert atmosphere [1], make it a reliable reference material for preparing system suitability solutions and calibration curves. Its availability as an ISO 17034-accredited material ensures that QC data is traceable and defensible during regulatory audits and inspections [2].

Investigation of Out-of-Specification (OOS) Results and Forced Degradation Studies in Metoprolol Formulations

When a new or unknown impurity peak exceeds the 0.1% reporting threshold in metoprolol stability samples, CAS 29122-74-5 is used to confirm or rule out the presence of this known impurity [1]. The availability of a well-characterized reference standard with full spectral data (HPLC, MS, NMR) enables rapid identification, preventing unnecessary batch rejections and facilitating root cause analysis.

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